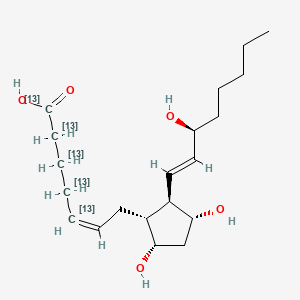
Dinoprost-13C5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinoprost-13C5, also known as Prostaglandin F2α-13C5, is a stable isotope-labeled compound. It is a variant of Dinoprost, a naturally occurring prostaglandin F2α, which is an orally active, potent prostaglandin F receptor agonist. Dinoprost is a luteolytic hormone produced locally in the endometrial luminal epithelium and corpus luteum, playing a key role in the onset and progression of labor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dinoprost-13C5 is synthesized by incorporating stable heavy isotopes of carbon into the Dinoprost molecule. The synthetic route involves the use of labeled carbon sources during the chemical synthesis of Dinoprost. The reaction conditions typically involve controlled temperature and pressure to ensure the incorporation of the isotopes without altering the biological activity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure their stable incorporation into the Dinoprost molecule. The production is carried out under strict quality control to maintain the purity and activity of the compound .
Chemical Reactions Analysis
Types of Reactions
Dinoprost-13C5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can replace certain atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in pharmaceuticals and other fields .
Scientific Research Applications
Dinoprost-13C5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in quantitative analysis during drug development.
Biology: Studied for its role in inducing endoplasmic reticulum stress, autophagy, and apoptosis in luteal cells.
Medicine: Investigated for its potential in labor induction and other reproductive health applications.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Dinoprost-13C5 exerts its effects by stimulating myometrial contractions through its interaction with prostaglandin receptors. These contractions are similar to those that occur during labor, making it effective in inducing labor and other reproductive health applications. The molecular targets include the prostaglandin F receptors, and the pathways involved include the induction of endoplasmic reticulum stress and autophagy .
Comparison with Similar Compounds
Similar Compounds
Dinoprost (Prostaglandin F2α): The non-labeled version of Dinoprost-13C5.
Dinoprostone (Prostaglandin E2): Another prostaglandin used in labor induction.
Misoprostol: A synthetic prostaglandin used for labor induction and abortion .
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise quantitative analysis in research. This labeling does not alter the biological activity of the compound, making it a valuable tool in various scientific studies .
Properties
Molecular Formula |
C20H34O5 |
|---|---|
Molecular Weight |
359.44 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl](1,2,3,4,5-13C5)hept-5-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1/i4+1,5+1,8+1,11+1,20+1 |
InChI Key |
PXGPLTODNUVGFL-UVUNELILSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=[13CH]\[13CH2][13CH2][13CH2][13C](=O)O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















